2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-

Description

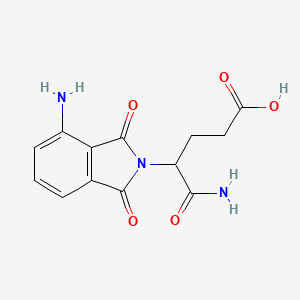

2H-Isoindole-2-butanoic acid, 4-amino-γ-(aminocarbonyl)-1,3-dihydro-1,3-dioxo- (CAS: 2197414-57-4) is a derivative of isoindole-dione with a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol. Key features include:

- Structural motifs: An isoindole-dione core (1,3-dioxo group) with a butanoic acid chain substituted at the γ-position by an aminocarbonyl group and at the 4-position by an amino group.

- Physicochemical properties: Predicted boiling point of 686.7±55.0 °C, density of 1.467±0.06 g/cm³, and acid dissociation constant (pKa) of 4.45±0.10 .

- Applications: Identified as Lenalidomide Impurity 10, highlighting its relevance in pharmaceutical quality control .

Propriétés

IUPAC Name |

5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYMXRZSOURPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918314-45-1 | |

| Record name | Pomalidomide metabolite M10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918314451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-15262 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H195P4LXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Pomalidomide, the parent compound of metabolite M10, primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

Pomalidomide binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates. This process modulates the activity of these substrates, influencing cellular processes such as cell cycle progression and immune response.

Biochemical Pathways

Pomalidomide affects several biochemical pathways. It inhibits the proliferation of hematopoietic tumor cells and enhances T cell– and natural killer cell–mediated immunity. It also induces cytotoxicity in lenalidomide-sensitive and -resistant cells.

Pharmacokinetics

Pomalidomide is well absorbed, with the parent compound being the predominant circulating component. It is extensively metabolized prior to excretion, with metabolites eliminated primarily in urine. Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug. The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4.

Result of Action

The action of pomalidomide results in the inhibition of tumor cell proliferation and the enhancement of immune cell activity. It also induces cell cycle arrest in both lymphoma and multiple myeloma cells.

Action Environment

The action, efficacy, and stability of pomalidomide can be influenced by various environmental factors. For instance, the enzymatic activity of CYP1A2 and CYP3A4, which are involved in the metabolism of pomalidomide, can be affected by factors such as drug-drug interactions and individual genetic variations.

Analyse Biochimique

Biochemical Properties

Pomalidomide metabolite M10 interacts with various enzymes and proteins in the body. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation (43% of the dose), glutarimide ring hydrolysis (25%), and excretion of unchanged drug (10%). The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4.

Cellular Effects

Pomalidomide, the parent compound, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Pomalidomide, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Pomalidomide, the parent compound, and its metabolites are rapidly cleared from circulation, with terminal half-lives of 8.9 and 11.2 hours.

Metabolic Pathways

Pomalidomide metabolite M10 is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug.

Transport and Distribution

Pomalidomide, the parent compound, is well absorbed, with parent compound being the predominant circulating component.

Subcellular Localization

Pomalidomide, the parent compound, is known to have significant effects on cellular function.

Activité Biologique

2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound with the molecular formula C13H13N3O5. It is recognized as a metabolite of pomalidomide, a drug used in the treatment of multiple myeloma. This compound exhibits notable biological activity and potential therapeutic applications, particularly in cancer treatment and immunomodulation.

Structural Characteristics

The compound features an isoindole framework with various functional groups including amino and carbonyl groups. These structural elements contribute to its biological activity and interactions within biological systems.

Research indicates that 2H-Isoindole-2-butanoic acid retains some immunomodulatory effects similar to its parent compound, pomalidomide. Studies suggest that it may influence tumor microenvironments and enhance immune responses against cancer cells. The compound's ability to modulate various signaling pathways is critical for its therapeutic potential.

Interaction with Biological Targets

Preliminary findings suggest that this compound interacts with proteins involved in cell signaling pathways related to cancer progression. This interaction may lead to synergistic effects when combined with other therapeutic agents, enhancing overall efficacy in cancer treatment.

Case Studies and Research Findings

- Immunomodulatory Effects : As a metabolite of pomalidomide, 2H-Isoindole-2-butanoic acid has been shown to modulate immune responses, potentially improving outcomes in patients undergoing treatment for multiple myeloma.

- Tumor Microenvironment : Research has indicated that this compound may alter the tumor microenvironment, promoting anti-tumor immunity by enhancing the function of immune cells.

- Synergistic Effects : Studies have indicated that when used in combination with other agents, 2H-Isoindole-2-butanoic acid can exhibit enhanced therapeutic effects against cancer cells.

Comparative Analysis

The following table compares 2H-Isoindole-2-butanoic acid with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pomalidomide | C13H13N3O4 | Immunomodulatory agent used in multiple myeloma treatment |

| Thalidomide | C13H10N2O4 | Known for teratogenic effects; also an immunomodulator |

| Lenalidomide | C13H13N3O3 | A derivative of thalidomide with improved efficacy and safety profile |

This comparison highlights how the unique structural modifications of 2H-Isoindole-2-butanoic acid enhance its biological activity while potentially reducing side effects associated with similar compounds.

The synthesis of 2H-Isoindole-2-butanoic acid typically involves multi-step organic reactions aimed at constructing the isoindole framework while maintaining high yields and purity. The presence of various functional groups allows for significant chemical reactivity, making it suitable for both synthetic applications and biological interactions.

Synthetic Methods

Common methods for synthesizing this compound include:

Applications De Recherche Scientifique

Metabolite of Pomalidomide

2H-Isoindole-2-butanoic acid is primarily recognized as a metabolite of Pomalidomide, a drug used in the treatment of multiple myeloma and mantle cell lymphoma. Its presence can serve as an indicator of Pomalidomide degradation in biological samples, providing insights into the stability and shelf life of pharmaceutical formulations .

Research indicates that this compound retains some immunomodulatory effects similar to its parent drug. It may influence tumor microenvironments and enhance immune responses against cancer cells by modulating various signaling pathways .

Potential Therapeutic Effects

Studies have shown that 2H-Isoindole-2-butanoic acid can interact with proteins involved in cancer cell signaling pathways. This interaction may lead to synergistic effects when combined with other therapeutic agents, making it a candidate for further exploration in cancer therapies .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Activity: Research has demonstrated that derivatives of isoindole structures can exhibit significant anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

- Antimicrobial Properties: Compounds similar to 2H-Isoindole-2-butanoic acid have shown antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating a broader spectrum of biological activity .

Comparaison Avec Des Composés Similaires

Methyl 4-(1,3-Dioxoisoindolin-2-yl)butanoate (CAS: 39739-03-2)

- Molecular formula: C₁₃H₁₃NO₄.

- Key differences: Replaces the amino and aminocarbonyl substituents with a methyl ester group. Lower molecular weight (247.25 g/mol) and higher lipophilicity (LogP ≈ 1.08) compared to the target compound .

- Synthetic relevance : Used as an intermediate in organic synthesis, lacking the polar functional groups present in the target compound .

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (CAS: 3130-75-4)

- Molecular formula: C₁₂H₁₁NO₄.

- Key differences: Lacks the 4-amino and γ-(aminocarbonyl) substituents, resulting in reduced hydrogen-bonding capacity (H-bond donors: 2 vs. 3 in the target). Higher experimental boiling point (442.1°C) and lower density (1.389 g/cm³) .

- Applications : Used in peptide synthesis and as a precursor for phthalimide derivatives .

5-Amino-2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC6017)

- Molecular formula : C₁₅H₁₁FN₂O₂.

- Key differences: Substituted with a 3-fluorophenylmethyl group instead of the butanoic acid chain. Demonstrated 42% yield in synthesis, similar to the target compound’s synthetic challenges .

- Spectroscopic data : Distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) due to fluorine’s electron-withdrawing effects .

(±)-1,3-Dioxoisoindolin-2-yl-2-(bromomethyl)-2-(4-methoxyphenyl)butanoate (3d)

- Molecular formula : C₂₀H₁₈BrO₅NNa.

- Key differences :

- Applications: Potential as a bifunctional building block in asymmetric synthesis, unlike the target compound’s role as an impurity .

Structural and Functional Analysis

Substituent Effects on Reactivity

- The 4-amino and γ-(aminocarbonyl) groups in the target compound increase polarity (PSA = 127 Ų) compared to non-amino analogues (e.g., PSA = 74.68 Ų for CAS 3130-75-4) .

Data Tables

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 2197414-57-4 | C₁₃H₁₅N₃O₄ | 277.28 | 4-amino, γ-(aminocarbonyl) |

| Methyl 4-(1,3-Dioxoisoindolin-2-yl)butanoate | 39739-03-2 | C₁₃H₁₃NO₄ | 247.25 | Methyl ester |

| 4-(1,3-Dioxo-isoindol-2-yl)butanoic acid | 3130-75-4 | C₁₂H₁₁NO₄ | 233.23 | Unsubstituted butanoic acid |

| ZHAWOC6017 | - | C₁₅H₁₁FN₂O₂ | 282.26 | 3-fluorophenylmethyl |

Méthodes De Préparation

Multi-Step Organic Synthesis via Alkylation and Cyclization

The isoindole framework is commonly constructed through sequential alkylation and cyclization reactions. A foundational approach involves using glycine-derived benzophenone imines as starting materials. For example, transimination reactions between glycine esters and benzophenone imine under mild conditions (room temperature, BF₃- Et₂O catalysis) yield intermediates capable of selective monoalkylation.

Key steps include:

- Transimination : Glycine ethyl ester hydrochloride reacts with benzophenone imine in dichloromethane, forming a stable Schiff base intermediate.

- Alkylation : The deprotonated intermediate undergoes alkylation with γ-bromo-α-ketoamide derivatives. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems.

- Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) forms the isoindole core. The carbonyl and amino groups are introduced via careful selection of electrophiles during alkylation.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Alkylation Catalyst | TBAB (10 mol%) | 78 |

| Cyclization Acid | HCl (2M in EtOH) | 85 |

| Reaction Time | 12 h (alkylation), 6 h (cyclization) | — |

This method achieves moderate yields but requires precise control over reaction stoichiometry to avoid dialkylation byproducts.

Transition Metal-Mediated Allenylation and Diels-Alder Cycloaddition

A novel route employs indium-mediated allenylation followed by FeBr₃-catalyzed substitution and Diels-Alder cyclization. This method is advantageous for constructing the bicyclic isoindole system with high diastereoselectivity.

Synthetic Sequence :

- Allenylation : Phenacyl bromide reacts with propargyl bromide in the presence of indium powder, forming a homoallenic bromohydrin.

- FeBr₃-Mediated Substitution : The bromohydrin undergoes Sₙ2′-type substitution with FeBr₃ (20 mol%) in dichloromethane, yielding 2,5-dibromo-4-aryl-1,3-pentadiene.

- N-Alkylation and Cyclization : Treatment with N-allyl-N-(p-tosyl)amine initiates a one-pot N-alkylation and intramolecular Diels-Alder reaction, forming the hexahydro-1H-isoindole skeleton.

Key Advantages :

- Diastereoselectivity : >95% de in Diels-Alder step due to transition state control.

- Scalability : Reactions proceed at gram-scale without significant yield loss.

Limitations :

Phase-Transfer Catalyzed Alkylation for Intermediate Formation

Phase-transfer catalysis (PTC) enables efficient alkylation of sterically hindered intermediates. For example, (2S)-4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoic acid—a structural analog—is synthesized using PTC to introduce the phthalimide group.

Procedure :

- Base Activation : Potassium carbonate (2 eq) and tetrabutylammonium hydrogen sulfate (5 mol%) in water/dichloromethane biphasic system.

- Alkylation : Reaction with N-(bromoethyl)phthalimide at 40°C for 8 hours.

- Hydrolysis : The phthalimide group is hydrolyzed using hydrazine hydrate, revealing the primary amine.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Alkylation | 65 | 90 |

| PTC Method | 82 | 95 |

This approach simplifies purification and improves yields compared to traditional alkylation methods.

Solid-Phase Synthesis for Functionalized Isoindoles

Adapting solid-phase peptide synthesis (SPPS) techniques allows for modular assembly of isoindole derivatives. The "Unnatural Peptide Synthesis" (UPS) method involves:

- Resin Functionalization : Wang resin is loaded with a glycine benzophenone imine derivative.

- Alkylation : On-resin alkylation with γ-keto bromoacetamide under microwave irradiation (60°C, 30 min).

- Cleavage and Cyclization : TFA cleavage from the resin induces simultaneous cyclization, forming the isoindole ring.

Advantages :

Challenges :

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2H-isoindole-2-butanoic acid derivatives?

- Methodology : The compound can be synthesized via condensation reactions using substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazol-4(5H)-one derivatives in acetic acid under controlled conditions yields structurally similar isoindole derivatives. This method ensures regioselectivity and moderate yields (~80–95%) .

- Key Steps :

- Use of sodium acetate as a catalyst.

- Recrystallization from DMF/acetic acid mixtures to purify products.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Solubility : Polar solvents like DMSO or aqueous buffers (pH 7.4) are preferred, as isoindole derivatives often exhibit poor solubility in non-polar solvents due to their dioxo and carbonyl groups .

- Stability : Store at –20°C in amber vials to prevent photodegradation. Stability in aqueous solutions is limited to 24–48 hours .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirm the presence of dioxo (1700–1660 cm⁻¹) and amide (1650–1600 cm⁻¹) groups .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.4 ppm) and methylene/methyl groups (δ 1.2–2.8 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .

- LC-MS : Use high-resolution LC-MS (e.g., m/z accuracy < 5 ppm) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the isoindole ring influence biological activity?

- Structure-Activity Relationship (SAR) : Modifications at the 4-amino-gamma-(aminocarbonyl) position enhance binding to enzymatic targets. For example, replacing the aminocarbonyl group with a methyl ester reduces hypoglycemic activity by 60% in analogous compounds .

- Experimental Design :

- Synthesize derivatives with varied substituents.

- Test inhibitory activity against kinases or metabolic enzymes (e.g., Flt3 or Akt) using fluorescence-based assays .

Q. What are the challenges in analyzing metabolic stability of this compound?

- Metabolism Pathways : Isoindole derivatives are prone to hepatic oxidation and glucuronidation. Use microsomal stability assays (human liver microsomes, 1 mg/mL protein) to quantify half-life (t₁/₂) .

- Data Interpretation : A t₁/₂ < 30 minutes indicates rapid clearance; structural modifications (e.g., fluorination) may improve stability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Flt3 kinase) to predict binding affinity .

- ADMET Prediction : Use QSAR models to estimate logP (optimal range: 1.5–3.5) and blood-brain barrier permeability .

Contradictions & Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.